molecular formula C21H21N3O3S B2460251 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351634-70-2

3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate

Cat. No.: B2460251
CAS No.: 1351634-70-2
M. Wt: 395.48
InChI Key: DPCPUSCCSDWXJS-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

The synthesis of 3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method starts with the preparation of 3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde. This intermediate is prepared by treating hydroxymethylphenylbenzothiazole with trifluoroacetic acid and diaminomalononitrile in the presence of catalytic amounts of acetic acid in dry ethanol . Industrial production methods often employ green chemistry principles and one-pot atom economy processes using easily available reagents .

Chemical Reactions Analysis

3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and antitumor activities.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate can be compared with other benzothiazole derivatives, such as:

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an antimicrobial agent.

    2-Aminobenzothiazole: Used in the synthesis of dyes and pharmaceuticals.

    Benzothiazole-2-carboxylic acid: Employed in organic synthesis and as a precursor for various biologically active compounds.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and industrial applications.

Biological Activity

3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The cyclohexyl and phenylcarbamate groups contribute to its chemical stability and bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with benzo[d]thiazole structures have shown potential against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Studies suggest that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation, particularly in leukemia and solid tumors.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit pathways involved in cell proliferation or modulate inflammatory responses.

Anticancer Activity

A study evaluated the effects of various benzothiazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited the growth of A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. Notably, one derivative exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Research has shown that certain benzothiazole derivatives can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may have potential applications in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
Compound AAnticancerInhibition of AKT/ERK pathways
Compound BAnti-inflammatoryCytokine modulation
Compound CAntimicrobialDisruption of bacterial cell wall

Properties

IUPAC Name

[3-(1,3-benzothiazole-2-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-19(20-24-17-11-4-5-12-18(17)28-20)22-15-9-6-10-16(13-15)27-21(26)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCPUSCCSDWXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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